

5-Bromopyridin-2-ol CAS number 13466-38-1

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Compound of Interest

Compound Name: 5-Bromopyridin-2-ol

Cat. No.: B085227

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An In-depth Technical Guide to 5-Bromopyridin-2-ol

CAS Number: 13466-38-1 Synonyms: 5-Bromo-2(1H)-pyridone, 5-Bromo-2-pyridone, 5-Bromo-2-hydroxypyridine

This technical guide provides a comprehensive overview of **5-Bromopyridin-2-ol**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. It covers physicochemical properties, spectral data, detailed experimental protocols for synthesis and key reactions, and its application in targeting signaling pathways.

Physicochemical and Safety Data

5-Bromopyridin-2-ol is an off-white to yellow-brown crystalline powder. It exists in tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally predominating.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₄ BrNO	[1][2]
Molecular Weight	174.00 g/mol	[3]
Melting Point	180-183 °C	[2][4]
Boiling Point	305.9 ± 42.0 °C (Predicted)	[4]
Density	1.776 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	9.96 ± 0.10 (Predicted)	[4]
Solubility	DMSO: 100 mg/mL (574.71 mM)	[3][5]
Storage	Store at -20°C for long-term. Keep in a dark place under an inert atmosphere.	[3][4]

Table 2: Safety and Hazard Information

Identifier	Information
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P264, P270, P301+P312, P302+P352, P305+P351+P338

Data compiled from multiple sources.[1]

Spectroscopic Data

Detailed spectral data for **5-Bromopyridin-2-ol** is available from various commercial suppliers. [1][6] The expected characteristic signals are outlined below based on its chemical structure

and data from analogous compounds.

Table 3: Expected Spectroscopic Characteristics

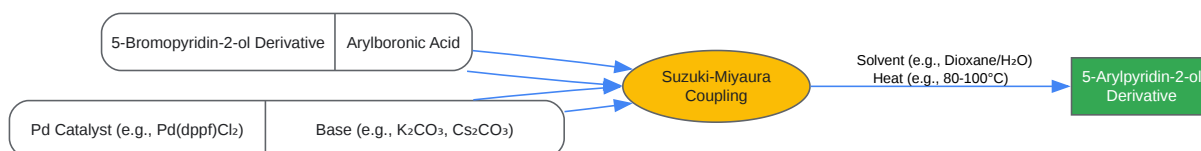
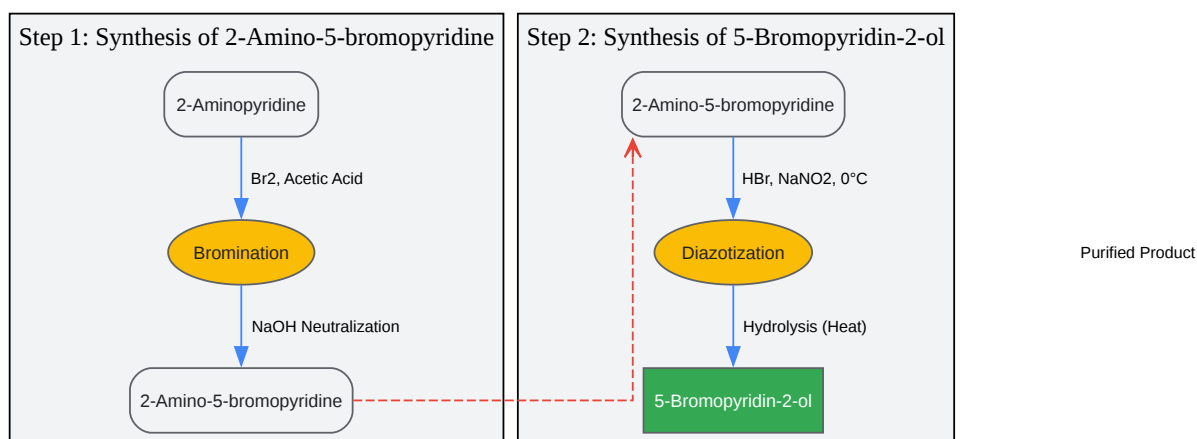
Technique	Expected Features
¹ H NMR	Aromatic protons on the pyridine ring are expected in the δ 6.5-8.0 ppm range. The N-H proton of the pyridone tautomer would appear as a broad singlet, typically downfield ($\delta > 10$ ppm), with its chemical shift being concentration and solvent dependent. The O-H proton of the pyridinol tautomer would also be a broad, exchangeable signal.
¹³ C NMR	Signals for the five carbon atoms of the pyridine ring are expected in the aromatic region (δ 100-160 ppm). The carbonyl carbon (C=O) of the pyridone form would be the most downfield signal, typically >160 ppm.
FT-IR (KBr, cm ⁻¹)	A broad peak in the 3200-2500 cm ⁻¹ region corresponding to N-H (pyridone) or O-H (pyridinol) stretching due to hydrogen bonding. A strong C=O stretching band around 1650-1680 cm ⁻¹ is characteristic of the pyridone form. C=C and C=N stretching vibrations are expected in the 1600-1400 cm ⁻¹ region. C-Br stretching will appear in the fingerprint region (< 700 cm ⁻¹).
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M] ⁺ and [M+2] ⁺ in an approximate 1:1 ratio. For C ₅ H ₄ ⁷⁹ BrNO, the expected m/z is ~173, and for C ₅ H ₄ ⁸¹ BrNO, it is ~175.

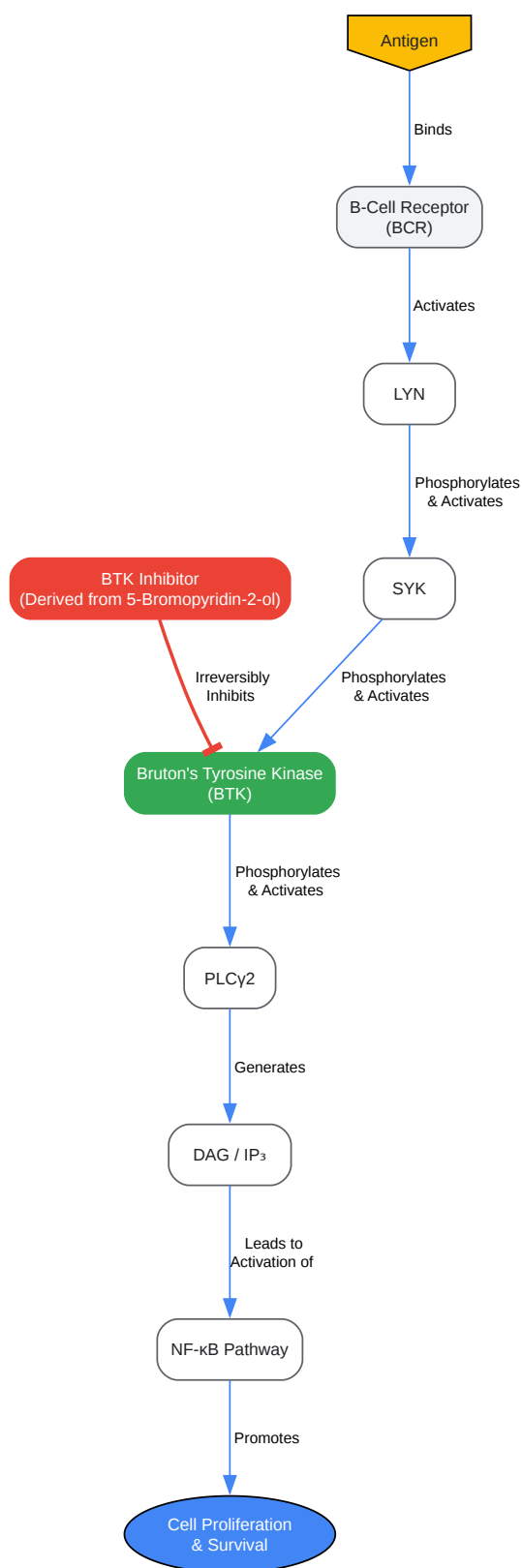
Experimental Protocols

5-Bromopyridin-2-ol is a versatile intermediate. Below are representative protocols for its synthesis and a key synthetic application.

Synthesis of 5-Bromopyridin-2-ol

The synthesis is typically achieved via diazotization of the precursor 2-amino-5-bromopyridine, followed by hydrolysis. The precursor itself is synthesized by bromination of 2-aminopyridine.





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